4-(Tert-butyl)cinnamic acid
Overview
Description
4-(Tert-butyl)cinnamic acid is an organic compound with the molecular formula C13H16O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a tert-butyl group at the para position. This compound is known for its white solid form and is soluble in organic solvents such as chloroform and dichloromethane .
Mechanism of Action
Target of Action
4-(Tert-butyl)cinnamic acid, also known as (E)-3-(4-(tert-butyl)phenyl)acrylic acid, is a derivative of cinnamic acid. It primarily targets oxidative stress and hyperlipidemia, which are key factors in the initiation and progression of various cell degenerative pathological conditions .
Mode of Action
The compound interacts with its targets by inhibiting rat hepatic microsomal membrane lipid peroxidation and scavenging radicals . This interaction results in a decrease in oxidative stress and hyperlipidemia .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and hyperlipidemia. Reactive oxygen and nitrogen species (ROS and RNS) contribute considerably to the pathological mechanisms of cardiovascular and nervous system diseases, like atherosclerosis, metabolic disturbances, and neurodegenerative disorders . The compound’s action on these pathways leads to a decrease in these harmful species, thereby reducing oxidative stress and hyperlipidemia .
Result of Action
The compound’s action results in considerable radical scavenging and antioxidant action, with a parallel decrease in Triton-induced hyperlipidemia in rats . Specifically, the (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine and 4-methylpiperidine significantly decreased triglycerides and total cholesterol in the plasma of hyperlipidemic rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)cinnamic acid typically involves the Knoevenagel condensation reaction. One common method includes the reaction of 4-tert-butylbenzaldehyde with malonic acid in the presence of piperidine and pyridine as catalysts. The reaction mixture is refluxed for several hours, followed by acidification with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Formation of 4-(tert-butyl)benzoic acid.
Reduction: Formation of 4-(tert-butyl)phenylpropanol.
Substitution: Formation of 4-(tert-butyl)-2-nitrocinnamic acid, 4-(tert-butyl)-2-bromocinnamic acid, etc.
Scientific Research Applications
4-(Tert-butyl)cinnamic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.
Biology: Studied for its potential antioxidant and hypolipidemic activities.
Industry: Utilized in the synthesis of polymers, fragrances, and flavoring agents.
Comparison with Similar Compounds
4-(Tert-butyl)cinnamic acid can be compared with other cinnamic acid derivatives:
Ferulic Acid: Known for its strong antioxidant properties.
Sinapic Acid: Exhibits anti-inflammatory and neuroprotective effects.
3,4-Dimethoxycinnamic Acid: Used for its hypolipidemic and antioxidant activities.
Uniqueness
The presence of the tert-butyl group in this compound enhances its lipophilicity and stability, making it more effective in certain applications compared to its analogs .
List of Similar Compounds
- Ferulic Acid
- Sinapic Acid
- 3,4-Dimethoxycinnamic Acid
- p-Coumaric Acid
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSPZKLJQZSLQU-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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